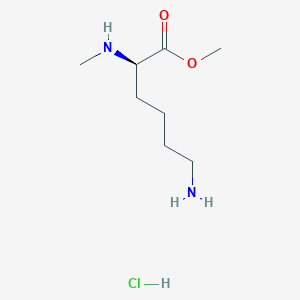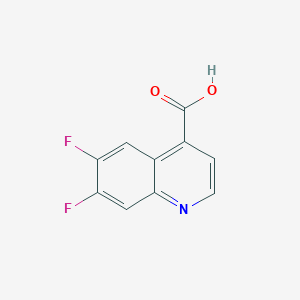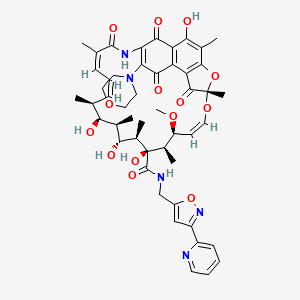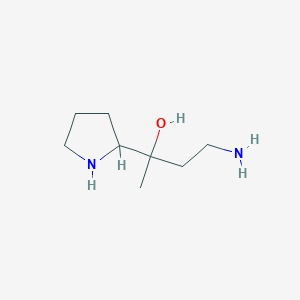
4-Chloro-2'-fluoro-2-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the biphenyl structure The molecular formula of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is C13H10ClFO, and it has a molecular weight of 23667 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro or fluoro substituents.
Oxidation Reactions: Products include compounds with carbonyl groups replacing the methoxy group.
Reduction Reactions: Products include dehalogenated biphenyl derivatives.
Applications De Recherche Scientifique
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl has several scientific research applications:
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of probes and sensors.
Mécanisme D'action
The mechanism of action of 4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-fluoro-1,1’-biphenyl: Similar structure but lacks the methoxy group.
4-Methoxy-1,1’-biphenyl: Similar structure but lacks the chloro and fluoro substituents.
2-Fluoro-1,1’-biphenyl: Similar structure but lacks the chloro and methoxy substituents.
Uniqueness
4-Chloro-2’-fluoro-2-methoxy-1,1’-biphenyl is unique due to the combination of chloro, fluoro, and methoxy substituents on the biphenyl structure. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in organic synthesis, material science, and other fields .
Propriétés
Formule moléculaire |
C13H10ClFO |
|---|---|
Poids moléculaire |
236.67 g/mol |
Nom IUPAC |
4-chloro-1-(2-fluorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10ClFO/c1-16-13-8-9(14)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3 |
Clé InChI |
FKJDPRZNWNBZBO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)


![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)






![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)
